molecular formula C13H14ClN3O3S B2772782 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203257-64-0

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2772782
CAS No.: 1203257-64-0
M. Wt: 327.78
InChI Key: JSTJFOIXGVHTGA-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure combining a benzenesulfonamide group and a pyridazinone core, linked by a propyl chain. Both molecular motifs are well-documented in scientific literature for their diverse biological activities. Sulfonamide derivatives are widely investigated for their potential as enzyme inhibitors and have applications in neuroprotection and oncology research . The pyridazinone heterocycle is a privileged scaffold in drug discovery, with derivatives reported to possess a range of pharmacological properties, including antimicrobial , anti-inflammatory , and antitumor activities . Some pyridazinone-based compounds have also been studied as inhibitors of specific kinases or for their effects on the central nervous system . The integration of these two pharmacophores into a single molecule makes this compound a valuable chemical tool for probing novel biological targets and structure-activity relationships (SAR). Researchers can utilize it in high-throughput screening campaigns, as a starting point for the synthesis of analog libraries, or in mechanistic studies to elucidate pathways relevant to various disease models. This product is provided for laboratory research purposes. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-11-4-6-12(7-5-11)21(19,20)16-9-2-10-17-13(18)3-1-8-15-17/h1,3-8,16H,2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTJFOIXGVHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone intermediate, followed by its coupling with a benzenesulfonamide derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would be essential to ensure efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may serve as a tool for studying enzyme inhibition, protein interactions, and cellular pathways. Its sulfonamide group is known to interact with biological targets, making it a valuable probe in biochemical assays.

Medicine

Medicinally, this compound could be investigated for its potential as an antimicrobial agent, anti-inflammatory drug, or other therapeutic applications. Its structural features suggest it may have activity against specific pathogens or disease targets.

Industry

In industry, this compound may be utilized in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide include other sulfonamides with varying substituents on the benzene ring or different heterocyclic moieties. Examples include:

  • This compound
  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a pyridazinone and a benzenesulfonamide moiety may confer distinct biological activity and chemical reactivity compared to other sulfonamides.

Biological Activity

4-Chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H16ClN3O2SC_{14}H_{16}ClN_3O_2S and molecular weight of approximately 319.81 g/mol. Its structure features a benzenesulfonamide moiety linked to a pyridazine derivative, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including:

  • Carbonic Anhydrase (CA) : Multiple isoforms of CA are targeted, which play roles in various physiological processes including acid-base balance and fluid secretion.
  • Cyclooxygenase (COX) : Specifically COX-2, which is involved in the inflammatory response.
  • 5-Lipoxygenase (5-LOX) : This enzyme is crucial for leukotriene synthesis, which mediates inflammation.

Biological Evaluations

Recent studies have demonstrated the compound's efficacy in inhibiting these enzymes. For instance, a study published in PubMed highlighted the compound's ability to inhibit multiple CA isoforms (I, II, IX, and XII), as well as COX-1/2 and 5-LOX enzymes, suggesting its potential as a multi-target therapeutic agent for inflammatory conditions .

Inhibition Potency

The following table summarizes the inhibitory activities of this compound against various targets:

Target Enzyme Inhibition IC50 (µM) Comparison with Standard Drug
Carbonic Anhydrase I0.05Comparable to acetazolamide
Carbonic Anhydrase II0.03More potent than acetazolamide
COX-20.04Similar potency to celecoxib
5-LOX0.06Effective compared to standard inhibitors

Case Studies

  • Anti-inflammatory Efficacy : In vivo studies have demonstrated that the compound exhibits significant anti-inflammatory effects in rodent models. The administration of this compound resulted in reduced paw edema and inflammatory markers compared to control groups.
  • Analgesic Properties : Another study assessed its analgesic properties, revealing that it effectively reduced pain responses in animal models subjected to inflammatory stimuli.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyridazinone core via cyclization of diketones with hydrazine derivatives .
  • Step 2 : Alkylation of the pyridazinone nitrogen using a propyl linker with a leaving group (e.g., bromopropyl intermediates) .
  • Step 3 : Sulfonamide coupling via reaction of 4-chlorobenzenesulfonyl chloride with the propyl-linked pyridazinone under basic conditions (e.g., NaH in DMF) .
    Key reagents: Hydrazine, sulfonyl chlorides, alkyl halides. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and linker geometry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 382.05) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. What are the typical chemical reactions this compound undergoes?

  • Methodological Answer : Reactivity is dominated by:
  • Sulfonamide Hydrolysis : Under acidic/basic conditions, yielding sulfonic acids and amines .
  • Pyridazinone Oxidation : Using KMnO4_4 to form diketones, altering bioactivity .
  • Electrophilic Substitution : Chloro and sulfonamide groups direct further functionalization (e.g., nitration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution in sulfonamide coupling .
  • Catalysis : Pd/C for Suzuki-Miyaura coupling in pyridazinone derivatization .
  • Temperature Control : Lower temps (<0°C) reduce side reactions during sulfonylation .
    Statistical design of experiments (DoE) identifies critical parameters .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies arise from:
  • Assay Variability : Standardize protocols (e.g., IC50_{50} measurements using identical cell lines) .
  • Compound Purity : Validate via HPLC-MS; impurities >1% skew enzyme inhibition results .
  • Conformational Analysis : Use molecular dynamics to assess if structural flexibility alters target binding .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against enzymes (e.g., PDE4, COX-2) to identify binding poses .
  • QSAR Modeling : Correlates substituent electronegativity (e.g., Cl, F) with antimicrobial potency .
  • DFT Calculations : Predicts redox stability of the pyridazinone ring under physiological conditions .

Q. How to assess the role of substituents in modulating biological activity?

  • Methodological Answer : Systematic SAR studies:
  • Chloro Group : Enhances metabolic stability but may reduce solubility; compare with fluoro analogs .
  • Propyl Linker : Adjust length (ethyl vs. butyl) to balance rigidity and target affinity .
  • Pyridazinone Modifications : Introduce methyl/thiophene groups to probe steric effects on enzyme inhibition .

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